2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole
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Overview
Description
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Quinazoline derivatives are notable for their applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory treatments .
Preparation Methods
The synthesis of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild conditions and functional group tolerance . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of cellular processes and as a tool for probing biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to the modulation of cellular processes and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole can be compared with other quinazoline derivatives such as:
4-Chloro-7-methoxy-2-methylquinoline: This compound shares a similar core structure but differs in its substituents, which can lead to different biological activities and applications.
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
923274-53-7 |
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Molecular Formula |
C15H14ClN3OS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chloro-7-methoxyquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C15H14ClN3OS/c1-8(2)12-7-21-15(18-12)14-17-11-6-9(20-3)4-5-10(11)13(16)19-14/h4-8H,1-3H3 |
InChI Key |
YOLKYZWUPXAWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=N2)Cl |
Origin of Product |
United States |
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